4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline
Description
4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline is a substituted isoquinoline derivative characterized by a 4-chlorophenylmethyl group at position 4, a methoxy group at position 7, and a propan-2-yloxy (isopropoxy) group at position 4. The isoquinoline core provides a rigid planar structure, which may influence binding interactions in biological systems or material applications.
Properties
CAS No. |
88708-11-6 |
|---|---|
Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-7-methoxy-6-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C20H20ClNO2/c1-13(2)24-20-10-18-15(8-14-4-6-17(21)7-5-14)11-22-12-16(18)9-19(20)23-3/h4-7,9-13H,8H2,1-3H3 |
InChI Key |
UHVXUJXMOIZHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Attachment of the Isopropoxy and Methoxy Groups: The isopropoxy and methoxy groups can be introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively, in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Quinoline core with amino, 4-chlorophenyl, and 4-methoxyphenyl groups at positions 4, 2, and 3, respectively .
- Key Differences: The amino group at position 4 introduces basicity, while the methoxy and chlorophenyl groups in 4k are positioned differently compared to the target compound.
- Physicochemical Impact: Higher polarity due to the amino group, evidenced by its melting point (223–225°C) , compared to the target compound’s alkoxy groups, which likely enhance lipophilicity.
Methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Structure: Isoquinoline derivative with a 4-chlorophenoxy group at position 7, a hydroxyl group at position 4, and a carboxylate ester at position 3 .
- The carboxylate ester may enhance metabolic instability compared to the target’s alkoxy substituents.
Alkoxy and Aryloxy Substituents
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I)
- Structure: Chromenone core with 4-methylphenyl and branched alkoxy groups .
- Key Differences: The chromenone system lacks the nitrogen atom present in isoquinoline, reducing basicity. The branched alkoxy group in (I) contributes to intramolecular C–H···O interactions and π-π stacking in the crystal lattice , suggesting similar packing behavior for the target compound.
4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine
- Structure: Quinoline derivative with a morpholine-containing propyloxy chain at position 7 .
Hydroxyl vs. Methoxy/Alkoxy Groups
1-[(4-Hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol
- Structure: Isoquinoline with a hydroxyphenylmethyl group at position 1 and hydroxyl/methoxy groups at positions 7 and 6 .
- Key Differences : Hydroxyl groups enhance water solubility but may reduce metabolic stability due to susceptibility to glucuronidation. The target’s isopropoxy group offers greater lipophilicity and oxidative stability.
Biological Activity
4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline is an isoquinoline derivative that has garnered interest due to its potential biological activities. This compound features a chlorobenzyl group, a methoxy group, and an isopropoxy group, contributing to its unique chemical properties and biological effects. The molecular formula is with a molecular weight of approximately 369.9 g/mol .
Chemical Structure
The structural complexity of this compound plays a significant role in its biological activity. The arrangement of functional groups enhances its reactivity and stability, potentially leading to distinct pharmacological properties.
| Structural Feature | Description |
|---|---|
| Chlorobenzyl Group | Provides lipophilicity, enhancing membrane permeability. |
| Methoxy Group | May contribute to electron-donating properties, influencing receptor interactions. |
| Isopropoxy Group | Adds steric bulk, potentially affecting binding affinity to biological targets. |
Antimicrobial Properties
Research indicates that compounds structurally similar to 4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline exhibit significant antimicrobial activities. A study examined various alkaloids, revealing that many demonstrated effective antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria as well as fungi .
Minimum Inhibitory Concentration (MIC) Values:
-
Bacteria:
- Bacillus subtilis: MIC = 4.69 - 22.9 µM
- Staphylococcus aureus: MIC = 5.64 - 77.38 µM
- Escherichia coli: MIC = 2.33 - 156.47 µM
- Pseudomonas aeruginosa: MIC = 13.40 - 137.43 µM
- Salmonella typhi: MIC = 11.29 - 77.38 µM
- Fungi:
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in medicinal chemistry.
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets, including enzymes and receptors involved in metabolic pathways and neurotransmission. The binding affinity of the compound to these targets is critical for understanding its pharmacological potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of isoquinoline derivatives similar to the target compound:
- Study on Antibacterial Activity : A comprehensive examination of over 200 alkaloids demonstrated that modifications on the phenyl ring significantly affected antibacterial potency, indicating structure-activity relationships (SAR) that could be applied to optimize the design of new derivatives .
- Synthesis and Characterization : Research detailing the synthesis pathways for isoquinoline derivatives has highlighted the importance of specific substituents in enhancing biological activity and stability.
- Comparative Analysis : A comparative analysis of various isoquinoline derivatives indicated that those with electron-withdrawing or donating groups exhibited varied levels of activity against specific bacterial strains, suggesting that the electronic nature of substituents plays a crucial role in their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
